Dual BRD4-BD1/BD2 Inhibition Potency Versus BET Inhibitor Standards
In BRD4-BD1 and BRD4-BD2 biochemical assays, 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (recorded as Example 44/44B in Incyte patents) demonstrates IC50 <100 nM against both bromodomains . This dual BD1/BD2 profile places the compound in a potency category comparable to INCB054329, a structurally distinct pan-BET inhibitor (IC50 values of 28 nM for BRD4-BD1 and 3 nM for BRD4-BD2 in analogous TR-FRET assays) . While the precise IC50 values for this compound are reported as '<100 nM' rather than single-digit nanomolar, the co-occurrence of activity against both BD1 and BD2 differentiates it from BD2-selective chemotypes such as GSK620 (IC50 = 0.013 μM for BRD4-BD2 but substantially weaker for BD1) .
| Evidence Dimension | BRD4-BD1 and BRD4-BD2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 <100 nM for both BRD4-BD1 and BRD4-BD2 |
| Comparator Or Baseline | INCB054329: BRD4-BD1 IC50 = 28 nM, BRD4-BD2 IC50 = 3 nM; GSK620: BRD4-BD2 IC50 = 13 nM, BD1 selectivity >100-fold |
| Quantified Difference | Target compound occupies an intermediate dual-inhibition potency tier (<100 nM both domains) versus the more potent pan-BET inhibitor INCB054329 and the BD2-selective GSK620 |
| Conditions | BRD4-BD1 and BRD4-BD2 assays conducted in white 384-well polystyrene plates; final volume 40 μL for BD1, 60 μL for BD2 |
Why This Matters
Dual BD1/BD2 inhibition within the <100 nM range provides a balanced pharmacodynamic profile that may avoid the compensatory activation mechanisms observed with highly selective single-bromodomain-targeting probes.
- [1] BindingDB. BDBM391552: US10472358 Example 44B, IC50 <100 nM for BRD4-BD1 and BRD4-BD2 in 384-well plate format. View Source
- [2] U.S. National Library of Medicine. GSK620: A selective BRD4-BD2 inhibitor with IC50 of 0.013 μM. View Source
